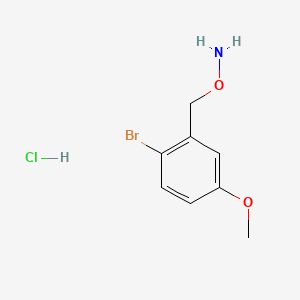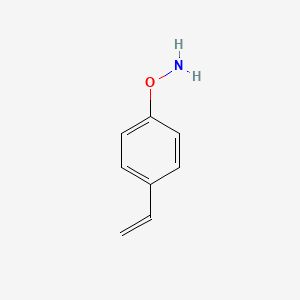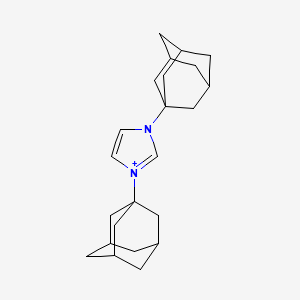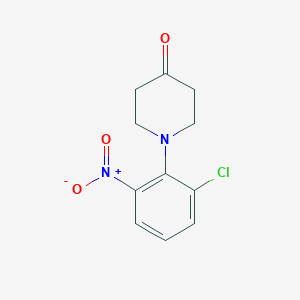![molecular formula C17H24N2O3Si B13705640 1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group and the trimethylsilyl (TMS) ethynyl group adds to its versatility in chemical reactions and synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an epoxide.
Introduction of the Trimethylsilyl Ethynyl Group: This step often involves a Sonogashira coupling reaction where an ethynyltrimethylsilane is coupled with the pyrido[2,3-b][1,4]oxazine core using a palladium catalyst and a copper co-catalyst.
Protection with Boc Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrido[2,3-b][1,4]oxazine core or the ethynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学的研究の応用
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc and TMS groups can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 6-[(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to the combination of the Boc protecting group and the TMS ethynyl group. This combination provides enhanced stability and reactivity, making it a versatile intermediate in various chemical syntheses.
特性
分子式 |
C17H24N2O3Si |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
tert-butyl 6-(2-trimethylsilylethynyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-14(19)8-7-13(18-15)9-12-23(4,5)6/h7-8H,10-11H2,1-6H3 |
InChIキー |
NKBWKEGCQLPFDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)


![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)


